molecular formula C7H3F3N2O B056805 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 116548-04-0

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B056805
CAS No.: 116548-04-0
M. Wt: 188.11 g/mol
InChI Key: DSSUGBUBVKFSPP-UHFFFAOYSA-N
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Description

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group, a nitrile group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 6-trifluoromethyl-2H-thiopyran with nitrile oxides. This reaction is a [3+2] cycloaddition that produces the desired compound with high regioselectivity . The reaction conditions often include the use of bases such as triethylamine to generate the reactive nitrile oxide intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile involves its participation in [3+2] cycloaddition reactions. The compound acts as a dipolarophile, reacting with nitrile oxides to form new heterocyclic systems . The trifluoromethyl group enhances the reactivity of the compound, facilitating these reactions under mild conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a nitrile group within a dihydropyridine ring. This structural arrangement imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUGBUBVKFSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554901
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-04-0
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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